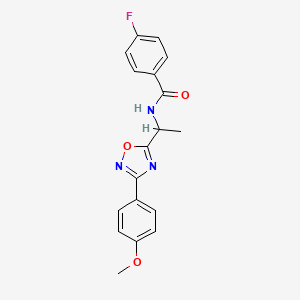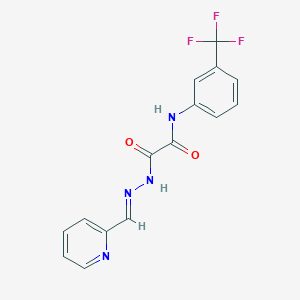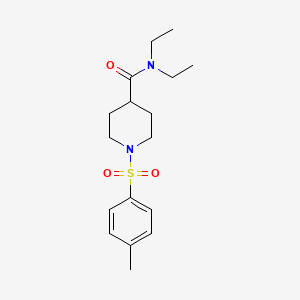
N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(o-tolyl)furan-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(o-tolyl)furan-2-carboxamide, also known as HM-3, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. HM-3 is a quinoline derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been extensively studied.
Mecanismo De Acción
The mechanism of action of N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(o-tolyl)furan-2-carboxamide involves the inhibition of various enzymes and signaling pathways involved in cancer cell growth, inflammation, and microbial infection. N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(o-tolyl)furan-2-carboxamide has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair, which leads to the inhibition of cancer cell growth. N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(o-tolyl)furan-2-carboxamide has also been shown to inhibit the NF-κB signaling pathway, which is involved in inflammation and immune response. Furthermore, N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(o-tolyl)furan-2-carboxamide has been shown to disrupt the cell membrane of bacteria and fungi, leading to their death.
Biochemical and Physiological Effects
N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(o-tolyl)furan-2-carboxamide has been shown to have various biochemical and physiological effects, including the induction of apoptosis, the inhibition of cell proliferation and migration, the reduction of oxidative stress and inflammation, and the modulation of immune response. N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(o-tolyl)furan-2-carboxamide has also been shown to have low toxicity and good bioavailability, making it a promising candidate for further development as a therapeutic agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(o-tolyl)furan-2-carboxamide has several advantages for lab experiments, including its high purity, good solubility, and low toxicity. However, N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(o-tolyl)furan-2-carboxamide has some limitations, including its limited stability in certain solvents and its low water solubility, which may affect its bioavailability.
Direcciones Futuras
There are several future directions for the research and development of N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(o-tolyl)furan-2-carboxamide, including the optimization of its synthesis method, the evaluation of its therapeutic potential in animal models and clinical trials, the investigation of its interactions with other drugs and biomolecules, and the exploration of its potential applications in other fields, such as materials science and environmental remediation. Furthermore, the development of N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(o-tolyl)furan-2-carboxamide analogs and derivatives may lead to the discovery of more potent and selective therapeutic agents.
Métodos De Síntesis
N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(o-tolyl)furan-2-carboxamide can be synthesized using various methods, including the reaction of 2-hydroxy-6-methoxyquinoline-3-carbaldehyde with o-toluidine in the presence of acetic acid and sodium acetate. Another method involves the reaction of 2-hydroxy-6-methoxyquinoline-3-carbaldehyde with o-toluidine in the presence of p-toluenesulfonic acid and acetic anhydride. The yield and purity of N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(o-tolyl)furan-2-carboxamide can be improved by using different solvents and reaction conditions.
Aplicaciones Científicas De Investigación
N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(o-tolyl)furan-2-carboxamide has been extensively studied for its potential therapeutic applications, including its anti-cancer, anti-inflammatory, and anti-microbial properties. N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(o-tolyl)furan-2-carboxamide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(o-tolyl)furan-2-carboxamide has also been shown to reduce inflammation and oxidative stress in animal models of inflammatory diseases. Furthermore, N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(o-tolyl)furan-2-carboxamide has exhibited potent anti-microbial activity against various bacteria and fungi.
Propiedades
IUPAC Name |
N-[(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl]-N-(2-methylphenyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O4/c1-15-6-3-4-7-20(15)25(23(27)21-8-5-11-29-21)14-17-12-16-13-18(28-2)9-10-19(16)24-22(17)26/h3-13H,14H2,1-2H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRBLJISCBTZIJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N(CC2=CC3=C(C=CC(=C3)OC)NC2=O)C(=O)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

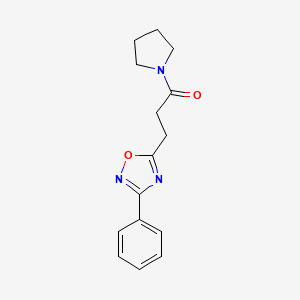

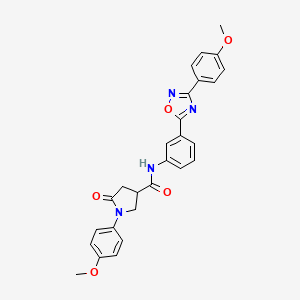
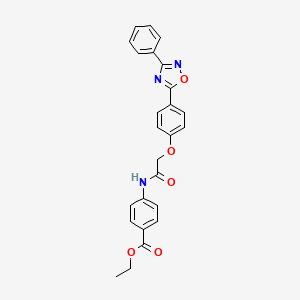

![N-(1-isobutyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,5-dimethoxybenzamide](/img/structure/B7692087.png)

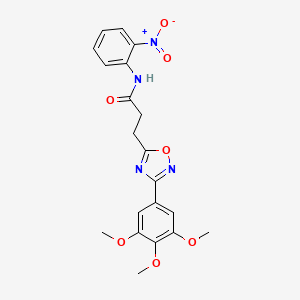
![N-(3-bromophenyl)-3-(2,5-dimethoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7692108.png)
